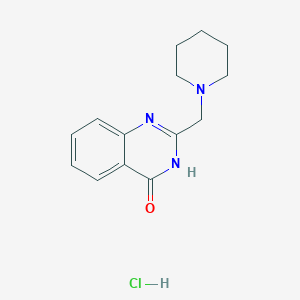
7-Aminomethyl-7-deazaguanosine
概要
説明
7-Aminomethyl-7-deazaguanosine is a modified nucleoside that plays a significant role in the modification of transfer RNA (tRNA) and DNA. It is a derivative of 7-deazaguanine and is involved in various biological processes, including the regulation of gene expression and cellular stress responses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminomethyl-7-deazaguanosine typically involves the conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0), followed by further modifications. The key steps include:
Oxidation: The amine group on the 7-amino group is oxidized to form an iminium ion.
Nucleophilic Attack: The hydroxyl group on the N9 position of the purine ring undergoes nucleophilic attack to form an amino alcohol
Industrial Production Methods: the synthesis typically involves enzymatic reactions using tRNA-guanine transglycosylase (TGT) to insert the modified base into tRNA .
化学反応の分析
Types of Reactions: 7-Aminomethyl-7-deazaguanosine undergoes various chemical reactions, including:
Oxidation: Conversion of the amine group to an iminium ion.
Substitution: Replacement of guanine in tRNA with this compound by TGT
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate is commonly used for oxidation reactions.
Enzymes: tRNA-guanine transglycosylase (TGT) is used for substitution reactions.
Major Products:
Amino Alcohols: Formed from the nucleophilic attack on the iminium ion.
Modified tRNA: Resulting from the substitution of guanine with this compound.
科学的研究の応用
7-Aminomethyl-7-deazaguanosine has several scientific research applications:
作用機序
The mechanism of action of 7-Aminomethyl-7-deazaguanosine involves its incorporation into tRNA by tRNA-guanine transglycosylase (TGT). This enzyme catalyzes the exchange of guanine with this compound without breaking the sugar-phosphate backbone of the tRNA . This modification can affect the stability and function of tRNA, influencing protein synthesis and cellular responses to stress .
類似化合物との比較
Queuine: Another 7-deazaguanosine derivative that occurs in the anticodon of tRNAs.
7-Cyano-7-deazaguanine (preQ0): A precursor in the biosynthesis of 7-Aminomethyl-7-deazaguanosine.
Uniqueness: Unlike other similar compounds, it has been shown to cause epigenetic changes such as DNA methylation and histone modification .
特性
IUPAC Name |
2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEYIPCQNRSIAV-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984514 | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66048-70-2 | |
| Record name | 7-Aminomethyl-7-deazaguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)


![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)


![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)


![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)
